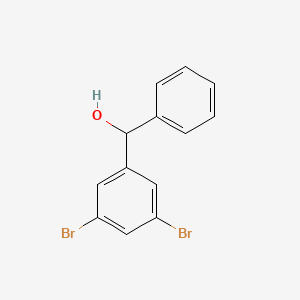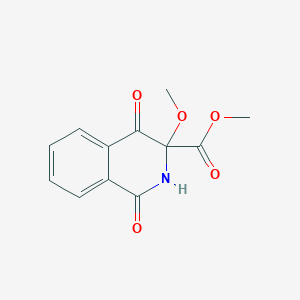
methyl 3-methoxy-1,4-dioxo-2H-isoquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methoxy-1,4-dioxo-2H-isoquinoline-3-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a methoxy group, two oxo groups, and a carboxylate ester group attached to the isoquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methoxy-1,4-dioxo-2H-isoquinoline-3-carboxylate typically involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. One common method involves the methylation of 3-hydroxyisoquinoline-1,4-dione using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-methoxy-1,4-dioxo-2H-isoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxyisoquinoline derivatives.
Applications De Recherche Scientifique
Methyl 3-methoxy-1,4-dioxo-2H-isoquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 3-methoxy-1,4-dioxo-2H-isoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-hydroxy-1,4-dioxo-2H-isoquinoline-3-carboxylate
- Methyl 3-methoxy-1,4-dioxo-2H-quinoline-3-carboxylate
- Methyl 3-methoxy-1,4-dioxo-2H-isoquinoline-4-carboxylate
Uniqueness
Methyl 3-methoxy-1,4-dioxo-2H-isoquinoline-3-carboxylate is unique due to the specific arrangement of functional groups on the isoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H11NO5 |
|---|---|
Poids moléculaire |
249.22 g/mol |
Nom IUPAC |
methyl 3-methoxy-1,4-dioxo-2H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO5/c1-17-11(16)12(18-2)9(14)7-5-3-4-6-8(7)10(15)13-12/h3-6H,1-2H3,(H,13,15) |
Clé InChI |
SSBLHLLLXUJEKR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(C(=O)C2=CC=CC=C2C(=O)N1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


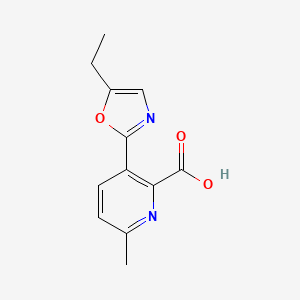
![4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B13882780.png)
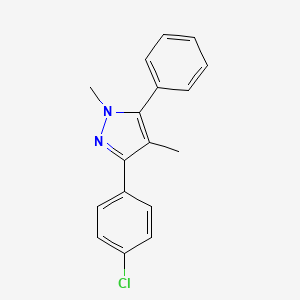
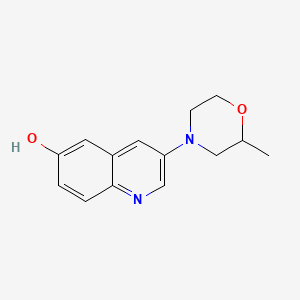
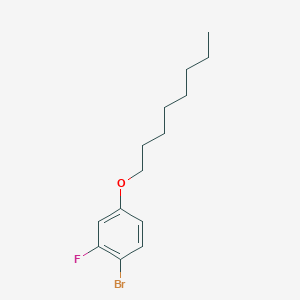
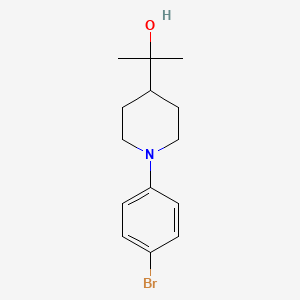
![Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate](/img/structure/B13882800.png)
![4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B13882801.png)
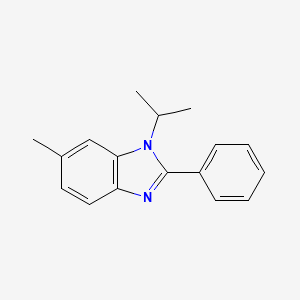
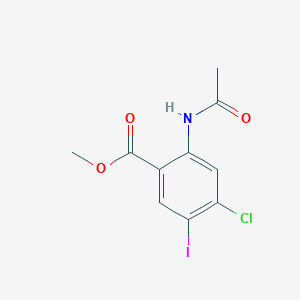
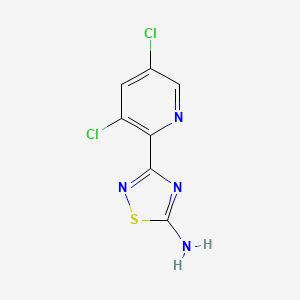

![2-[(6-Aminoindazol-1-yl)amino]ethanol](/img/structure/B13882831.png)
